Tri-valine

描述

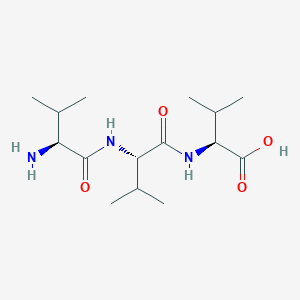

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLXWOCIIFUZCQ-SRVKXCTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of H Val Val Val Oh and Valine Rich Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in both solution and solid states. ias.ac.in It provides detailed information about the peptide backbone and side-chain conformations, as well as intermolecular interactions.

Solution-State NMR for Peptide Backbone and Side-Chain Conformations

Solution-state NMR is instrumental in defining the secondary structure of peptides in various solvent environments. Key NMR parameters such as chemical shifts (δ), spin-spin coupling constants (J), and the nuclear Overhauser effect (NOE) provide a wealth of structural information.

The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and, consequently, to the peptide's conformation. researchgate.net For instance, ¹Hα chemical shifts that are consistently lower than random coil values are indicative of a helical conformation, while values higher than the random coil suggest a β-strand or extended conformation. The dispersion of amide proton (NH) chemical shifts is also a key indicator of a stable, folded structure, often stabilized by intramolecular hydrogen bonds. researchgate.net In peptides with defined structures, these NH protons exhibit a wide range of chemical shifts, whereas in flexible, random coil peptides, the chemical shifts are clustered together. researchgate.net

Temperature coefficient studies of amide proton chemical shifts can further identify hydrogen-bonded protons. Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and thus show a smaller change in chemical shift with temperature (typically < 3 ppb/K) compared to solvent-exposed protons. manchester.ac.uk

The following table summarizes typical ¹H NMR chemical shift ranges for valine residues in different secondary structures.

| Proton | Random Coil (ppm) | α-Helix (ppm) | β-Sheet (ppm) |

| NH | 8.27 | 8.05 | 8.35 |

| Hα | 4.17 | 3.85 | 4.45 |

| Hβ | 2.15 | 2.05 | 2.25 |

| γ-CH₃ | 0.98, 0.96 | 0.92, 0.88 | 1.05, 1.02 |

Data compiled from various sources and represent approximate values.

Solid-State NMR for Self-Assembled States

For peptides that self-assemble into larger, non-crystalline structures such as fibrils or gels, solid-state NMR (ssNMR) is the method of choice for structural elucidation. nih.gov Unlike solution NMR, ssNMR can analyze insoluble and aggregated samples. By utilizing techniques such as magic-angle spinning (MAS), ssNMR averages out anisotropic interactions, resulting in sharper spectral lines.

Isotopic labeling, particularly with ¹³C and ¹⁵N, is often employed in ssNMR to enhance sensitivity and provide site-specific structural information. nih.govmdpi.com The chemical shifts of ¹³C in the carbonyl and α-carbon regions are particularly informative for determining secondary structure. For example, the ¹³Cα chemical shift tends to be higher in helical conformations and lower in β-sheet structures compared to random coil values. mdpi.com

Solid-state NMR can also probe intermolecular packing and the organization of self-assembled states. For instance, studies on self-assembling peptides have used ssNMR to confirm the formation of β-sheet structures within fibrils. pnas.org

The table below provides representative ¹³C chemical shifts for valine in different secondary structures, which are crucial for interpreting ssNMR data.

| Carbon | Random Coil (ppm) | α-Helix (ppm) | β-Sheet (ppm) |

| C' (Carbonyl) | 174.1 | 176.7 | 172.9 |

| Cα | 61.7 | 64.0 | 59.5 |

| Cβ | 31.8 | 30.8 | 32.8 |

| Cγ1 | 20.7 | 20.2 | 21.2 |

| Cγ2 | 20.5 | 19.8 | 20.8 |

Data compiled from various sources and represent approximate values.

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise molecular weight measurements and sequence information. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for analyzing peptides.

High-resolution mass spectrometry (HRMS) can determine the molecular weight of H-Val-Val-Val-OH with high accuracy, confirming its elemental composition (C₁₅H₂₉N₃O₄). This is a critical first step in verifying the identity of the synthesized peptide. MS is also highly effective for assessing the purity of a peptide sample by detecting the presence of impurities, such as deletion sequences or protecting groups from synthesis. researchgate.net

Tandem mass spectrometry (MS/MS) is used for peptide sequencing. In a typical MS/MS experiment, the protonated peptide ion (the precursor ion) is selected and fragmented through collision-activated dissociation (CAD). researchgate.net The resulting fragment ions (product ions) are then analyzed. The fragmentation of the peptide backbone primarily occurs at the amide bonds, generating b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. sepscience.com For H-Val-Val-Val-OH, the MS/MS spectrum would show a series of y- and b-ions separated by the mass of a valine residue.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution. subr.edu It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The peptide backbone, when arranged in a regular secondary structure, gives rise to a characteristic CD spectrum.

Different secondary structures exhibit distinct CD spectra:

α-helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random coil: Usually displays a strong negative band below 200 nm. researchgate.net

β-turns: Can exhibit a variety of spectra, but often show a weak negative band around 225-230 nm and a positive band near 205 nm.

For valine-rich peptides, CD spectroscopy can monitor conformational changes induced by changes in solvent, temperature, or binding to other molecules. subr.edunih.gov For instance, a peptide might adopt a random coil conformation in an aqueous solution but fold into a more ordered structure, such as a β-sheet, in the presence of a membrane-mimicking environment. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for studying the secondary structure and hydrogen bonding of peptides. The most informative regions in the FTIR spectrum of a peptide are the amide bands, which arise from the vibrations of the peptide backbone. oup.com

The primary amide bands and their structural correlations are as follows:

Amide I (1600-1700 cm⁻¹): This band is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to secondary structure. researchgate.netresearchgate.net

α-helices: ~1650-1658 cm⁻¹

β-sheets: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1690 cm⁻¹ for antiparallel sheets.

Random coil: ~1640-1648 cm⁻¹

Amide II (1510-1580 cm⁻¹): This band results from N-H bending and C-N stretching vibrations. researchgate.net It is less sensitive to conformation than the Amide I band but can still provide complementary information.

Amide III (1220-1330 cm⁻¹): This is a more complex band arising from a mixture of vibrations. researchgate.net

FTIR is also a powerful tool for studying hydrogen bonding. wiley-vch.de The formation of hydrogen bonds, such as those that stabilize secondary structures, causes a downward shift in the frequency of the C=O stretching vibration (Amide I) and the N-H stretching vibration. ncsu.eduosti.gov The magnitude of this shift can provide information about the strength and geometry of the hydrogen bonds. biosynth.com

X-ray Diffraction and Crystallography for Atomic-Resolution Structures

X-ray diffraction, particularly single-crystal X-ray crystallography, provides the most detailed, atomic-resolution three-dimensional structure of a molecule in the solid state. core.ac.uk For this technique to be successful, the peptide must be crystallized. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

X-ray crystallography has been instrumental in revealing the precise conformations of valine-containing peptides, including the bond lengths, bond angles, and torsional angles that define the peptide backbone and side chains. researchgate.net It has confirmed the presence of various secondary structures, such as β-turns and helices, in different peptide sequences. manchester.ac.uk For example, the crystal structure of a ternary complex involving trypsinogen (B12293085) and the dipeptide Val-Val has been determined at high resolution, providing detailed insights into the interactions within the binding pocket. nih.gov

Furthermore, crystallographic studies of self-assembling valine-rich peptides have provided crucial information about the intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that drive the formation of higher-order structures like β-sheets and fibrils. nih.govmedkoo.com

Advanced Microscopy for Self-Assembled Architectures

The spontaneous self-assembly of peptides into ordered supramolecular structures is a phenomenon of significant scientific interest, driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces. mdpi.com For valine-rich peptides like H-Val-Val-Val-OH, the hydrophobicity of the valine residues is a primary driver for aggregation into complex, hierarchical architectures. mdpi.com Advanced microscopy techniques are indispensable for visualizing these nanoscale and microscale structures, providing critical insights into their morphology, dimensions, and organization. mdpi.com Techniques such as Scanning Electron Microscopy (SEM), Field-Emission SEM (FESEM), and Transmission Electron Microscopy (TEM) are routinely employed to characterize the intricate topographies of these self-assembled materials. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) and Field-Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials. It provides detailed three-dimensional-like images of peptide assemblies, making it ideal for studying surface morphology and the interconnected networks of peptide-based hydrogels and other aggregates. mdpi.com Field-Emission SEM (FESEM) is an advanced form of SEM that uses a field-emission gun as an electron source, enabling higher resolution and less sample charging, which is particularly advantageous for delicate biological samples like peptide assemblies. frontiersin.org

In the study of valine-rich peptides, SEM and FESEM are instrumental in revealing the macroscopic morphology of the self-assembled structures. For instance, research on various self-assembling peptides has shown the formation of distinct architectures such as nanorods, interwoven fibrils, and needle-like structures. researchgate.net The high magnification capabilities of these microscopes allow for detailed observation of features like twisted, rope-like fibers within larger bundles. researchgate.net The morphology of these assemblies is heavily influenced by the hydrophobicity of the constituent amino acids and the solvent conditions. researchgate.net FESEM has been used to observe changes in bacterial morphology induced by valine-rich antimicrobial peptides, demonstrating the technique's utility in visualizing interactions at the cellular level. frontiersin.orgnih.gov Studies on peptide-hybrid materials, such as those combining peptides with hydroxyapatite, also rely on FESEM to characterize the resulting composite morphology. semanticscholar.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides two-dimensional projection images of a sample. It is used to characterize the internal structure and finer details of self-assembled peptide nanostructures. nih.gov By transmitting electrons through an ultrathin specimen, TEM can reveal the morphology of individual nanofibers, nanotubes, and nanoribbons that constitute the bulk material. nih.govroyalsocietypublishing.org

For valine-containing peptides, TEM analysis has been crucial in elucidating the fundamental building blocks of their assemblies. For example, studies on peptide-drug conjugates containing valine have used TEM to track the time-dependent evolution of self-assembled structures, from initial micelles to nanorods, and eventually to stable nanoribbons. royalsocietypublishing.org The images can reveal features such as the width and twisting of ribbons, providing data that can be correlated with other structural information, like that from circular dichroism spectroscopy, to understand the relationship between secondary structure (e.g., β-sheets) and macroscopic morphology. royalsocietypublishing.org TEM is also frequently used to confirm the formation of fibrillar or rod-like nanostructures in peptide hydrogels and other self-assembled systems. researchgate.netmdpi.com

The table below summarizes findings from microscopy studies on various valine-rich and related self-assembling peptides, illustrating the diversity of observed morphologies.

| Peptide Sequence/System | Microscopy Technique(s) | Observed Morphology | Reference |

| Peptide-drug conjugate (Ket-L-VEVE) | TEM | Micelles, nanorods, nanofibers, nanoribbons | royalsocietypublishing.org |

| Hybrid tripeptide (Boc-Gpn-Aib-Xaa-OMe) | SEM, TEM | Nanorods, needle-type nanorods, twisted nanofibers | researchgate.net |

| Valine-rich antimicrobial peptide (VW5) | FESEM | Corrugated, atrophied bacterial surface | frontiersin.org |

| Amphiphilic peptide (C₁₆H₃₁CO-Val-Val-Val-Ala-Ala-Ala-Glu-His-Lys-Cu²⁺) in a hydrogel | SEM, TEM | Fibrillar network | mdpi.com |

| Ac-(VEVV)₅-PEG₇₀ with Hydroxyapatite (VEVV–HAp) | FESEM, TEM | Nanoparticle composites | semanticscholar.org |

| Alternating Lysine (B10760008)/Glutamic Acid Peptides | FESEM | Homogeneous spherical morphology (200-300 nm) | acs.org |

Computational and Theoretical Investigations of H Val Val Val Oh Conformation and Interactions

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules, offering a window into the conformational landscape of peptides like H-Val-Val-Val-OH. These simulations model the interactions between atoms over time, revealing how the peptide folds, moves, and interacts with its environment.

Forcefield Selection and Parameterization for Valine-Based Peptides

The accuracy of MD simulations is heavily dependent on the chosen force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. wikipedia.org For peptides, commonly used force fields include AMBER, CHARMM, and GROMOS. mpg.de The selection of an appropriate force field is critical, as different parameter sets can yield different conformational preferences.

For valine-containing peptides, force fields must accurately represent the steric bulk and hydrophobic nature of the valine side chain. For example, a study on a homo-hexapeptide of (S)-isovaline utilized the AMBER* force field to perform conformational energy computations. nih.gov The choice of force field can influence outcomes such as the stability of secondary structures. Some force fields may be biased towards particular conformations, like helices or sheets. mpg.de The development of polarizable force fields, such as the Drude model, aims to provide a more accurate description of electrostatic interactions, which are crucial for peptide dynamics. nih.gov

Table 1: Commonly Used Force Fields for Peptide Simulations

| Force Field Family | Key Features | Relevant Studies |

| AMBER | Widely used for proteins and nucleic acids. Variants like ff99SB and ff03 have refined backbone torsion potentials. mpg.de | Used for isovaline (B112821) hexapeptide, showing good agreement with experimental data. nih.gov |

| CHARMM | Known for its comprehensive parameterization for a wide range of biomolecules. Includes CMAP corrections for better backbone representation. nih.gov | Parameters for dehydroamino acids have been developed to be compatible with CHARMM. researchgate.net |

| GROMOS | A united-atom force field that is computationally efficient. Continuously refined with versions like 43A1 and 53A6. mpg.de | Used in various peptide folding simulations. mpg.de |

| OPLS | Parameterized for liquid state thermodynamics and later improved for peptide simulations. mpg.de | Utilized in simulations to study peptide secondary structure propensities. mpg.de |

Simulation of Peptide-Solvent Interactions and Environmental Effects

The solvent environment profoundly influences peptide conformation. For a hydrophobic peptide like H-Val-Val-Val-OH, interactions with water are particularly important. MD simulations in explicit solvent models (where individual water molecules are simulated) are essential for capturing the hydrophobic effect, which drives the peptide to adopt conformations that minimize the exposure of its nonpolar side chains to water. nih.gov

Studies on GxG peptides (where x is an amino acid) including valine (GVG) revealed that peptide-water interactions are a major contributor to the stabilization of the polyproline II (pPII) conformation. rsc.org These interactions are enthalpically favorable but entropically unfavorable. rsc.org The arrangement of water molecules around the peptide can be analyzed using metrics like the radial distribution function, which has been used to show stronger water-peptide interactions with arginine compared to histidine in catalytically active peptides. nih.gov The choice of water model (e.g., TIP3P, SPC) is also a critical parameter in these simulations. wikipedia.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energy of molecules with high accuracy. mdpi.comnih.gov For peptides, DFT can be used to optimize molecular geometries and calculate properties like bond lengths, angles, and electronic charge distribution.

In a study of the Val-Trp dipeptide, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to optimize the geometry of the most stable extended and folded conformations, which were initially identified using molecular mechanics. ajol.inforesearchgate.net These calculations provided insights into the electronic properties, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of the peptide. ajol.info For H-Val-Val-Val-OH, DFT could be employed to precisely determine the geometries of its low-energy conformers and to understand how the electronic structure influences its reactivity and interaction with other molecules. High-level DFT calculations on GxG peptides in explicit water have also been used to explore the energetics of different conformations, highlighting the importance of peptide-water and water-water interactions. rsc.org

Molecular Mechanics (MM) Approaches for Conformational Space Exploration

Molecular Mechanics (MM) methods provide a computationally efficient way to explore the vast conformational space of a molecule. iupac.org These methods use classical mechanics to calculate the potential energy of a system as a function of its atomic coordinates. Conformational search algorithms, such as the Monte Carlo method, systematically or randomly alter the geometry of the molecule (e.g., by rotating bonds) and then use energy minimization to find low-energy structures. uci.edu

For a homo-hexapeptide of (S)-isovaline, a Monte Carlo conformational search using the AMBER* force field successfully identified the global minimum energy conformation as a 3(10)-helix, which was consistent with X-ray crystallography data. nih.gov Similarly, for the Val-Trp dipeptide, MM calculations were used to explore 108 different conformations to identify the most stable folded and extended shapes before further refinement with DFT. ajol.info For H-Val-Val-Val-OH, a thorough MM-based conformational search would be the first step in identifying the most probable shapes the peptide can adopt, which can then be further analyzed using more computationally expensive methods like MD or DFT.

In Silico Prediction of Peptide Self-Assembly and Morphological Transitions

The hydrophobic nature of H-Val-Val-Val-OH suggests a strong propensity for self-assembly in aqueous environments. In silico methods, particularly coarse-grained molecular dynamics (CG-MD), are well-suited for studying these large-scale aggregation processes, which occur over longer timescales than are typically accessible with all-atom simulations. frontiersin.org

Computational studies on peptide amphiphiles containing valine residues, such as C16-VEVE-OH and C16-EEVV-OH, have shown that the presence of hydrophobic valine residues near the C-terminus enhances peptide-peptide interactions between filaments. osti.gov The self-assembly of short peptides is highly dependent on the amino acid sequence and external factors like pH and solvent. researchgate.net For instance, peptides containing alanine (B10760859) and valine have been observed to form more stable self-assembled structures than those with glycine (B1666218) or leucine (B10760876). nih.gov Machine learning models trained on experimental data are also emerging as a powerful tool for predicting the self-assembly of peptides into specific nanostructures like β-sheets. researchgate.net These computational approaches could predict the formation of nanostructures such as nanotubes, nanoribbons, or vesicles from H-Val-Val-Val-OH monomers.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. unimi.it Computational modeling plays a crucial role in SAR by predicting how modifications to a peptide's sequence or structure will affect its function. mdpi.com

For short peptides, computational SAR can involve techniques like quantitative structure-activity relationship (QSAR) modeling, where statistical models are built to correlate structural descriptors with activity. mdpi.com For example, in a study of ultra-short GLP-1 receptor agonists, Ala- and Aib-scanning were analyzed using computational models to understand the contribution of specific residues to the peptide's potency. mdpi.com While direct SAR studies on H-Val-Val-Val-OH are not available, computational methods could be used to predict its potential biological activities by comparing its structural and electronic properties to those of known bioactive peptides. For instance, the hydrophobic character of H-Val-Val-Val-OH might suggest interactions with hydrophobic pockets in enzymes or receptors, a hypothesis that can be tested and refined through docking and MD simulations.

Self Assembly Processes and Supramolecular Architectures of H Val Val Val Oh and Valine Containing Oligopeptides

Fundamental Mechanisms Driving Peptide Self-Assembly

The self-assembly of peptides is a thermodynamically and kinetically driven process, resulting from a delicate interplay of various non-covalent interactions. nih.gov These interactions, though individually weak, collectively provide the stability for the formation of ordered, hierarchical structures. rsc.org The primary driving forces include hydrogen bonding, hydrophobic interactions, and electrostatic forces, which together dictate the final supramolecular organization. rsc.orgresearchgate.netmdpi.com

Role of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding is a critical factor in the self-assembly of peptides, particularly in the formation of β-sheet structures, which are a common motif in self-assembled peptide nanomaterials. rsc.orgfrontiersin.org The peptide backbone, with its repeating amide and carbonyl groups, provides the ideal framework for the formation of extensive hydrogen bond networks. rsc.org These bonds typically form between the carbonyl oxygen of one peptide and the amide hydrogen of an adjacent peptide, driving the longitudinal packing of monomers into β-sheets. rsc.org

In the context of valine-containing peptides, the formation of these hydrogen-bonded β-sheets is a key step in the self-assembly process. nih.gov For instance, the β-hairpin peptide MAX1, which contains valine residues, assembles into nanofibrils where the primary structure is stabilized by β-sheet hydrogen bonding. nih.gov The chirality of the amino acids can also influence the hydrogen bonding patterns, leading to either parallel or antiparallel β-sheet arrangements. nih.govnih.gov In a parallel β-sheet, the hydrogen bonds run in the same direction between adjacent strands, while in an antiparallel sheet, they run in opposite directions. nih.gov The stability of these structures can be significant, with the energy of backbone hydrogen bonding in peptides estimated to be around 4.2 kcal/mol in a gaseous environment, although this is reduced in solution. rsc.org

Influence of Hydrophobic Interactions and Core Formation

Hydrophobic interactions are a major driving force for the self-assembly of peptides in aqueous environments. rsc.orgmdpi.comd-nb.info The nonpolar side chains of amino acids, such as the isopropyl group of valine, are expelled from the surrounding water molecules, leading to their aggregation and the formation of a hydrophobic core. nih.govmdpi.comfrontiersin.org This process is entropically favorable as it releases ordered water molecules from the hydrophobic surfaces.

The valine residue, with its bulky and hydrophobic side chain, has a high propensity to engage in these interactions, which promotes the formation of stable, self-assembled structures. mdpi.comfrontiersin.org In many valine-containing peptides, the hydrophobic valine residues form the core of the assembled nanostructure, while more hydrophilic residues are exposed to the aqueous environment. nih.gov For example, in the self-assembly of the MAX1 peptide, the valine-rich core is a key feature of the resulting nanofibrils. nih.gov The increased hydrophobicity provided by an additional methyl group in isoleucine compared to valine has been shown to be critical for the self-assembly of Ile-Phe dipeptides, a phenomenon not observed with Val-Phe. nih.gov This highlights the significant role that subtle differences in hydrophobicity can play in driving peptide self-assembly. nih.gov

Contribution of Electrostatic Interactions to Assembly

Electrostatic repulsion between like charges can inhibit aggregation, while attraction between opposite charges can promote it. mdpi.comresearchgate.net For instance, in charged peptides, electrostatic repulsion can hinder the assembly process. mdpi.com However, these interactions can be modulated by factors such as pH and ionic strength. nih.gov The addition of salt can screen electrostatic repulsion, allowing other forces like hydrophobic interactions and hydrogen bonding to dominate and drive self-assembly. nih.gov This salt-triggered self-assembly has been observed in charged peptides, leading to the formation of nanofiber networks. mdpi.com In some cases, electrostatic interactions can even be the predominant force influencing stable self-assembly. mdpi.com

Investigation of Aromatic Stacking Interactions (If relevant for modified Val-peptides or co-assembly)

While H-Val-Val-Val-OH itself lacks aromatic residues, aromatic stacking interactions become highly relevant when valine-containing peptides are modified with aromatic groups or co-assembled with aromatic molecules. Aromatic stacking, or π-π stacking, is a non-covalent interaction between aromatic rings that can significantly contribute to the stability of self-assembled structures. researchgate.netrsc.org

For example, the attachment of an Fmoc (fluorenylmethyloxycarbonyl) group, which contains an aromatic fluorenyl ring, to amino acids and peptides is a common strategy to induce self-assembly. researchgate.netfrontiersin.org The π-π stacking of these Fmoc groups provides a strong driving force for aggregation. mdpi.com Studies on Fmoc-modified valine have shown the formation of various self-assembled morphologies, including flower-like structures and fibers, highlighting the influence of the aromatic group on the assembly process. researchgate.net

Diversity of Self-Assembled Morphologies

The interplay of the fundamental forces described above gives rise to a remarkable diversity of self-assembled morphologies for H-Val-Val-Val-OH and other valine-containing oligopeptides. rsc.orgresearchgate.net These structures range from one-dimensional nanofibers and nanotubes to more complex three-dimensional networks. rsc.orgmdpi.comfrontiersin.orgnih.gov

Formation of Nanofibers and Nanotubes

One of the most common morphologies observed for self-assembling peptides, including those containing valine, is the nanofiber. mdpi.comfrontiersin.orgnih.govmdpi.com These are long, thin filaments with diameters on the nanometer scale. The formation of nanofibers is often initiated by the hierarchical assembly of β-sheets. rsc.org Individual peptide monomers first assemble into β-sheets through hydrogen bonding, and these sheets then stack and twist to form protofilaments, which in turn associate to form mature nanofibers. rsc.org

Nanotubes are another fascinating morphology that can be formed by valine-containing peptides. pnas.orgnih.gov These are hollow, cylindrical structures with nanoscale dimensions. The self-assembly of surfactant-like peptides with a hydrophobic tail composed of valine, alanine (B10760859), or leucine (B10760876) and a hydrophilic head has been shown to result in the formation of nanotubes with diameters of 30-50 nm. pnas.orgnih.gov The formation of these nanotubes is a dynamic process, and they can even be observed to fuse and bud from one another. pnas.orgnih.gov In some cases, the nanotubes are formed by the stacking of cyclic peptides, where intermolecular hydrogen bonds drive the formation of a tubular structure. nih.govacs.org

Development of Micelles and Vesicles

The amphiphilic nature of certain valine-containing oligopeptides, possessing both hydrophobic and hydrophilic domains, drives their assembly into micelles and vesicles in aqueous environments. These structures sequester the hydrophobic regions away from water, minimizing unfavorable interactions.

Micelles are spherical aggregates where the hydrophobic portions form the core, and the hydrophilic heads form the outer shell, interacting with the surrounding water. kruss-scientific.com The formation of micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). biolinscientific.comwikipedia.org For instance, surfactant-like peptides incorporating valine residues exhibit this behavior. A study on poly (sodium N-undecylenyl valine valine) (L-SUVV) demonstrated its ability to form micelles, with a lower CMC than its single valine counterpart, indicating that increased hydrophobicity from the additional valine residue promotes micelle formation at lower concentrations. google.com

| Surfactant-like Peptide | Critical Micelle Concentration (CMC) | Reference |

| Poly (sodium N-undecylenyl valine) (L-SUV) | Higher than L-SUVV | google.com |

| Poly (sodium N-undecylenyl valine valine) (L-SUVV) | Lower than L-SUV | google.com |

Vesicles are hollow, spherical structures enclosed by a lipid bilayer, capable of encapsulating aqueous solutions. Amphiphilic oligopeptides containing a hydrophobic tail of valine, alanine, and leucine residues, and a hydrophilic head of glutamic acid residues have been shown to self-assemble into vesicles. researchgate.netrsc.org These peptide-based vesicles can have a radius of approximately 60 nm with a narrow size distribution. researchgate.net Elastin-like polypeptides (ELPs), which are composed of repeating pentapeptide units often containing valine (Val-Pro-Gly-Xaa-Gly), can also form vesicles. rsc.orgnih.gov The self-assembly of these ELPs into vesicles is often triggered by temperature changes. nih.gov

Assembly into Hydrogels

Valine-containing peptides can self-assemble into three-dimensional networks of nanofibers that entrap large amounts of water, forming hydrogels. mdpi.comjpt.com This process is often nucleated by the formation of β-sheet structures, where intermolecular hydrogen bonds stabilize the peptide chains into extended fibrils. nih.gov

The mechanical properties of these hydrogels, such as their stiffness, are highly tunable and depend on factors like peptide concentration and the specific amino acid sequence. For example, the elastic modulus of some oligopeptide hydrogels can increase significantly with a modest increase in peptide concentration. researchgate.netmit.edu Research on self-assembling peptides has shown that their mechanical properties can be engineered for specific applications. acs.orgacs.orgnih.gov

| Peptide Hydrogel Property | Influencing Factor | Observation | Reference |

| Elastic Modulus (Stiffness) | Peptide Concentration | Increases with higher concentration. | researchgate.netmit.edu |

| Gelation Kinetics | Chirality (Homochiral vs. Heterochiral) | Heterochirality can lead to faster gelation. | acs.org |

| Structural Integrity | pH and Ionic Strength | Gelation can be induced by adjusting pH to neutral or by adding salts. | acs.org |

A study on a hydrogel-forming peptide in a DMSO/H₂O solution demonstrated that an increase in water content enhanced the hydrogelation rate and the gel's strength, with the elastic modulus (G') reaching approximately 100 Pa within 50 minutes in a 1:1 DMSO/H₂O ratio. nih.gov

Other Ordered Nanostructures (e.g., Nanospheres, Microspheres)

Beyond micelles, vesicles, and hydrogels, valine-containing oligopeptides can form a variety of other ordered nanostructures. These diverse morphologies are dictated by the specific peptide sequence, concentration, and environmental conditions.

Nanospheres and Microspheres: Homo-oligopeptides of valine can participate in the formation of microspheres, particularly at elevated temperatures. scispace.com For instance, a mixture of glycine (B1666218), alanine, valine, and aspartic acid was observed to form microspheres at 250°C and above. scispace.com Furthermore, discotic tripeptides have been shown to form porous microspheres that can act as carriers for sustained drug release. researchgate.net

Nanotubes and Nanofibers: Surfactant-like peptides such as V₆D (Ac-VVVVVVD-OH) can self-assemble into nanotubes and nanovesicles. researchgate.net The sequence of amino acids is critical; for example, isomeric peptide amphiphiles with the same composition but different sequences (e.g., alternating hydrophobic/hydrophilic vs. non-alternating) can form distinct nanostructures like flat helical nanostructures versus cylindrical nanofibers.

Stimuli-Responsive Behavior in Valine-Based Peptide Self-Assembly

A key feature of self-assembling peptide systems is their responsiveness to external stimuli, which can trigger or reverse the assembly process, leading to dynamic and controllable materials. chinesechemsoc.org

pH-Responsive Assembly and Disassembly

Changes in pH can dramatically alter the charge state of ionizable amino acid residues (like glutamic acid, lysine (B10760008), or histidine) within a peptide sequence, thereby modulating electrostatic interactions and driving assembly or disassembly. chinesechemsoc.orgmdpi.com

For valine-containing peptides that also incorporate acidic or basic residues, pH is a critical trigger. For example, peptide amphiphiles with a hydrophobic tail and a headgroup containing glutamic acid residues can exist as random coils at high pH. As the pH is lowered, protonation of the glutamic acid residues reduces electrostatic repulsion, allowing the peptides to adopt a β-sheet conformation and assemble into nanofibers. acs.orgnih.gov This transition can be sharp, occurring within a narrow pH range. acs.orgnih.gov The specific pH at which this transition occurs can be tuned by the peptide sequence. acs.org Similarly, peptides with basic residues like lysine will respond to increases in pH. acs.org The conformational state of peptides, such as the transition between a random coil and an α-helix, is highly dependent on the pH-induced protonation state of its residues. acs.orgacs.orgfrontiersin.org

| Peptide System | Stimulus | Response | Reference |

| Palmitoyl-I-A₃E₄-NH₂ | Decrease in pH (from >7 to <6.8) | Transition from random-coil/micelles to β-sheet/nanofibers. | acs.orgnih.gov |

| Poly-L-lysine (PLL) | Increase in pH | Transition from random coil to α-helix. | acs.org |

| Poly-L-glutamic acid (PGA) | Decrease in pH | Transition from random coil to α-helix. | acs.org |

| Val-Phe-Phe Stereoisomers | pH change from alkaline to neutral | Formation of nanotapes and hydrogels. | mdpi.com |

Temperature-Controlled Morphological Transitions

Temperature is another powerful stimulus for controlling the self-assembly of certain valine-containing peptides, most notably elastin-like polypeptides (ELPs). nih.gov ELPs are composed of repeats of the pentapeptide Val-Pro-Gly-Xaa-Gly and exhibit a lower critical solution temperature (LCST) behavior. Below a characteristic transition temperature (Tₜ), these peptides are soluble, but above the Tₜ, they undergo a phase transition, become more hydrophobic, and self-assemble into ordered structures like micelles or vesicles. rsc.orgnih.gov This transition is reversible. nih.gov

The self-assembly of Fmoc-Val-OH has also been shown to be temperature-dependent. At room temperature, it can form flower-like morphologies at lower concentrations and fiber-like assemblies at higher concentrations. Upon heating, these structures can transition to fiber-like assemblies at both low and high concentrations. researchgate.net

| Peptide System | Stimulus | Morphological Transition | Reference |

| Elastin-like Polypeptides (ELPs) | Increase in temperature above Tₜ | Soluble random coil to aggregated structures (micelles, vesicles). | rsc.orgnih.gov |

| Fmoc-Val-OH (low concentration) | Heating | Flower-like morphology to fiber-like assembly. | researchgate.net |

| Fmoc-Leu-OH | Heating | Flower-like morphology to small tube-like structure. | researchgate.net |

Redox- and Enzyme-Triggered Self-Assembly Dynamics

Redox-Triggered Assembly: The self-assembly of oligopeptides can be controlled by incorporating redox-active moieties, such as disulfide bonds or methionine residues. rsc.org Disulfide bonds can be formed under oxidizing conditions to stabilize a particular peptide conformation that may promote or inhibit self-assembly. Subsequent reduction of the disulfide bond can then trigger a conformational change and induce assembly or disassembly. rsc.orgresearchgate.net For example, a peptide can be cyclized via a disulfide bond, preventing it from adopting the β-sheet conformation necessary for self-assembly. Upon addition of a reducing agent, the disulfide bond is cleaved, the peptide becomes linear, and self-assembly into fibrillar structures occurs. researchgate.net Similarly, the oxidation of methionine to methionine sulfoxide (B87167) increases its hydrophilicity, which can be used to trigger changes in the assembled structure, such as a transition from nanoribbons to nanoparticles. rsc.org

Enzyme-Triggered Assembly and Disassembly: Enzymes offer a highly specific means of controlling peptide self-assembly in situ. chinesechemsoc.org One common strategy involves using an enzyme to cleave a modifying group from a peptide precursor, which then triggers self-assembly and, in some cases, hydrogelation. mdpi.com For example, a protease can be used to catalyze the reverse hydrolysis of short, non-assembling peptide fragments into longer oligopeptides that spontaneously assemble. mdpi.com Conversely, enzymes can be used to degrade self-assembled structures. For instance, hydrogels formed from self-assembling peptides can be designed to include cleavage sites for specific enzymes like matrix metalloproteinases (MMPs), allowing for controlled degradation of the material. researchgate.netnih.gov The rate of degradation can be tuned by altering the amino acid sequence at the cleavage site. nih.gov This enzymatic responsiveness is critical for applications in drug delivery and tissue engineering, where the release of a therapeutic agent or the degradation of a scaffold needs to be precisely controlled. rsc.orgacs.org

Thermodynamic and Kinetic Pathways of H-Val-Val-Val-OH Self-Assembly

The self-assembly of oligopeptides like H-Val-Val-Val-OH into ordered supramolecular architectures is governed by a complex interplay of thermodynamic and kinetic factors. While specific experimental data for the tripeptide H-Val-Val-Val-OH is limited in publicly accessible research, the fundamental principles derived from studies of other short, aliphatic peptides, particularly those rich in valine, provide a strong framework for understanding its behavior. The process is a spontaneous organization of molecules into stable, non-covalently bound structures. researchgate.netaksaray.edu.tr

The self-assembly is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. frontiersin.orgresearchgate.net The thermodynamics of this process dictates the spontaneity and stability of the resulting structures, while the kinetics determines the pathway and rate at which these structures form. researchgate.net

Thermodynamic Considerations

The thermodynamic landscape of peptide self-assembly is characterized by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process.

The self-assembly of peptides is often an enthalpically driven process. nih.gov The formation of intermolecular hydrogen bonds between the amide backbones of the H-Val-Val-Val-OH peptides to form β-sheet structures is a major contributor to the negative enthalpy change. frontiersin.org Additionally, van der Waals interactions between the bulky, hydrophobic isopropyl side chains of the valine residues contribute to the enthalpic favorability. frontiersin.org

Illustrative Thermodynamic Parameters for Aliphatic Peptide Self-Assembly

The following table provides representative thermodynamic data from studies on the self-assembly of short, non-aromatic peptides, which can be considered analogous to the behavior expected for H-Val-Val-Val-OH.

| Parameter | Typical Value Range | Driving Force Contribution |

| ΔG (Gibbs Free Energy) | -5 to -20 kJ/mol | Indicates a spontaneous process |

| ΔH (Enthalpy) | -20 to -100 kJ/mol | Favorable contribution from hydrogen bonds and van der Waals interactions |

| TΔS (Entropy) | Variable (can be positive or negative) | Can be a favorable contribution from the hydrophobic effect or unfavorable from loss of conformational freedom |

Note: These values are illustrative and derived from studies on various short, aliphatic peptides. Specific values for H-Val-Val-Val-OH would require direct experimental measurement.

Kinetic Pathways

The kinetics of self-assembly for peptides like H-Val-Val-Val-OH typically follows a nucleation-dependent polymerization model. This process can be broken down into three main phases: a lag phase, a growth or elongation phase, and a plateau phase.

Growth Phase (Elongation): Once a stable nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the elongation of the supramolecular structure, such as a fibril. This phase is characterized by a rapid increase in the size and number of aggregates. The rate of elongation is typically much faster than the rate of nucleation.

Plateau Phase (Equilibrium): The growth phase slows down and eventually stops as the concentration of free monomers decreases. At this stage, a dynamic equilibrium is reached where the rate of addition of monomers to the fibril ends is balanced by the rate of their dissociation.

The kinetics of self-assembly can be influenced by various factors. For instance, increasing the temperature can accelerate the rate of fibril formation. rsc.org However, very high temperatures can also lead to the disassembly of the structures due to the increased kinetic energy of the molecules. The pH of the solution is also critical, as it affects the charge state of the N- and C-termini of the peptide, which in turn influences electrostatic interactions. For H-Val-Val-Val-OH, self-assembly is expected to be most favorable near its isoelectric point, where the net charge is zero, minimizing electrostatic repulsion. acs.org

Research Findings on Valine-Containing Peptides

Studies on valine-rich peptides have highlighted the significant role of its bulky and hydrophobic side chain in directing self-assembly. The β-sheet propensity of valine is a key factor in the formation of fibrillar structures. mpg.de Research on amyloid-β peptide fragments has shown that mutations involving valine can significantly impact both the thermodynamics and kinetics of fibril formation. rsc.org For example, the substitution of other amino acids with valine in certain peptide sequences has been shown to destabilize the resulting fibrils thermodynamically, even though valine itself has a high propensity for β-sheet structures. rsc.org This underscores the complex and context-dependent nature of the forces governing self-assembly.

In the case of H-Val-Val-Val-OH, the repetition of valine residues is expected to strongly favor the formation of β-sheet-rich structures driven by hydrophobic interactions and intermolecular hydrogen bonding. The kinetics of this process would likely exhibit a clear nucleation-dependent mechanism, with the potential for the formation of kinetically trapped, metastable structures before reaching the final, thermodynamically stable supramolecular architecture. nih.gov

Enzymatic Interactions and Degradation of H Val Val Val Oh and Valine Containing Peptides

Resistance of Valine-Rich Peptides to Proteolytic Degradation

Peptides rich in valine residues, such as H-Val-Val-Val-OH, generally exhibit a notable resistance to degradation by common proteases. This resistance is largely attributed to the steric hindrance presented by the bulky isopropyl side chains of valine. Many proteases have active sites that are sterically constrained, making it difficult for them to accommodate and cleave peptide bonds adjacent to multiple large, branched-chain amino acids like valine.

Research has shown that the rate of hydrolysis of peptide bonds is significantly influenced by the nature of the amino acid residues flanking the bond. While enzymes like trypsin and chymotrypsin (B1334515) have well-defined specificities for cleaving after basic (lysine, arginine) or aromatic (phenylalanine, tyrosine, tryptophan) residues respectively, their efficiency is considerably lower for peptide bonds involving valine. wikipedia.org For instance, human neutrophil elastase shows a preference for cleaving after alanine (B10760859) and valine, but the presence of a valine residue at the P1' position (immediately following the cleaved bond) can be disfavored. pnas.orgucsf.edu

The inherent stability of the peptide bond itself, with a half-life of hundreds of years in the absence of a catalyst, is further enhanced by the protective bulk of the valine side chains. wikipedia.org This makes valine-rich sequences, including H-Val-Val-Val-OH, less susceptible to non-specific degradation by a broad range of peptidases.

Characterization of Enzyme-Peptide Substrate Specificity for Valine Sequences

The specificity of proteases for peptide substrates is a key determinant of their biological function. While many proteases show a general aversion to cleaving bonds adjacent to valine, some enzymes exhibit a notable specificity for it. The characterization of this specificity is often achieved through kinetic analyses using synthetic peptide substrates.

Human carboxypeptidase A4 (CPA4), for example, is an enzyme that can cleave hydrophobic C-terminal residues, showing a preference for amino acids like phenylalanine, leucine (B10760876), isoleucine, methionine, tyrosine, and valine. nih.gov Studies on CPA4 have indicated that while it can cleave peptides with a C-terminal valine, the efficiency of this cleavage is also influenced by the preceding amino acids in the sequence. nih.gov Specifically, aliphatic, aromatic, or basic residues in the P1 position (the amino acid contributing the carboxyl group to the cleaved bond) can positively influence the cleavage specificity. nih.gov

The following table summarizes the specificity of some proteases for valine-containing sequences based on research findings:

| Enzyme | P1 Preference | P1' Preference/Influence | Reference |

| Human Neutrophil Elastase | Alanine, Valine | Glycine (B1666218) is favored; Valine, Norleucine are disfavored. | pnas.orgucsf.edu |

| Cathepsin E | Phenylalanine, Norleucine | Norleucine, Valine are favored. | ucsf.edu |

| Carboxypeptidase A4 (CPA4) | C-terminal Phe, Leu, Ile, Met, Tyr, Val | Aliphatic, aromatic, or basic residues in P1 enhance cleavage. | nih.gov |

| Papain | Broad, with a modest preference for Arginine | Prefers hydrophobic amino acids like Val at the P2 position. | pnas.org |

This table is generated based on available research and illustrates the varied specificity of enzymes for valine at different positions relative to the cleavage site.

Mechanisms of Enzymatic Cleavage in Valine Tripeptides

The enzymatic cleavage of a peptide bond, including those in a tripeptide like H-Val-Val-Val-OH, occurs through hydrolysis, a reaction that involves the addition of a water molecule across the bond. wikipedia.orglongdom.org This process, while thermodynamically favorable, is kinetically slow and requires catalysis by proteases or peptidases. wikipedia.org

The general mechanism involves the binding of the peptide substrate to the active site of the enzyme. The active site contains specific amino acid residues that form a catalytic triad (B1167595) or dyad, which facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond. For instance, in serine proteases, a serine residue acts as the nucleophile. The process results in the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the peptide bond and the release of the two resulting peptide fragments. longdom.org

In the context of H-Val-Val-Val-OH, an exopeptidase like a carboxypeptidase would be required to cleave the C-terminal valine. The enzyme's active site must be able to accommodate the bulky valine residue. The specificity of the enzyme, as discussed in the previous section, dictates which peptide bond is targeted. For an endopeptidase to cleave within the trivaline sequence, it would need to recognize and bind to an internal valine-valine bond. The efficiency of this cleavage would be highly dependent on the enzyme's ability to overcome the steric hindrance imposed by the adjacent valine side chains.

Influence of Amino Acid Sequence and Chirality on Degradation Profile

The degradation profile of a peptide is profoundly influenced by its amino acid sequence and the chirality of its constituent amino acids.

Chirality: Naturally occurring proteins and peptides are composed of L-amino acids. Most proteases are stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. mdpi.com Consequently, peptides containing D-amino acids are highly resistant to proteolytic degradation. mdpi.comnih.gov This principle is a cornerstone of designing stable peptide-based therapeutics.

Introducing a D-amino acid into a peptide sequence, such as by replacing an L-valine with a D-valine in H-Val-Val-Val-OH, would likely render the adjacent peptide bonds resistant to cleavage by most common proteases. The "retro-inverso" modification, which involves reversing the sequence and inverting the chirality of all amino acids, can sometimes preserve biological activity while conferring complete resistance to proteolysis. nih.gov The effect of altering chirality can be complex; it can disrupt the secondary structure necessary for enzyme recognition or directly prevent the proper fit within the chiral active site of the enzyme. frontiersin.orgnih.gov

The following table outlines the general effects of sequence and chirality on peptide degradation:

| Factor | Influence on Degradation | Examples/Mechanisms | References |

| Amino Acid Sequence | Dictates protease specificity through side chain interactions and steric hindrance. | Bulky residues like valine hinder cleavage. Specific sequences are recognized by specific proteases (e.g., Trypsin for Arg/Lys). | wikipedia.orgbeilstein-journals.org |

| Chirality (D-amino acids) | Confers high resistance to degradation by common proteases. | Proteases are stereospecific for L-amino acids. D-amino acids do not fit correctly into the enzyme's active site. | mdpi.comnih.gov |

| Chirality (Racemic Mixtures) | Can lead to self-sorting or co-assembly into structures with different stabilities and biological activities. | L- and D-peptides may form separate structures or co-assemble into novel architectures. | frontiersin.org |

Analytical Method Development and Validation for H Val Val Val Oh Characterization

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity. harvardapparatus.com For a non-polar tripeptide like H-Val-Val-Val-OH, composed of three hydrophobic valine residues, reversed-phase HPLC is the most effective and widely used approach. pepdd.com

RP-HPLC separates peptides based on their hydrophobicity. pepdd.com The peptide sample is loaded onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) bonded with C18 alkyl chains) and eluted with a polar mobile phase. mtoz-biolabs.com A pure peptide should ideally present as a single, sharp peak in the resulting chromatogram. creative-proteomics.com The presence of additional peaks typically indicates impurities, which may include deletion sequences, incompletely deprotected peptides, or other side-products from synthesis. pepdd.com

Identity Confirmation: The primary identity of H-Val-Val-Val-OH is confirmed by comparing the retention time of the main peak in the sample chromatogram to that of a qualified reference standard analyzed under the same conditions. Co-injection of the sample and the reference standard should result in a single, symmetrical peak. Further confirmation of identity is typically achieved by coupling the HPLC system to a mass spectrometer (LC-MS). mtoz-biolabs.com

Purity Assessment: Peptide purity is determined by calculating the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram. pepdd.com Detection is commonly performed using UV absorbance at wavelengths between 210 and 220 nm, where the peptide bond absorbs strongly. pepdd.comcreative-proteomics.com

A typical RP-HPLC system for analyzing H-Val-Val-Val-OH would employ the following components:

| Component | Specification | Purpose |

| Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm | Separation based on hydrophobicity. Wide-pore silica is suitable for peptides. hplc.euymc.co.jp |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic modifier. Increasing its concentration elutes more hydrophobic compounds. researchgate.net |

| Detection | UV at 215 nm | Detection of the peptide bond for quantification. pepdd.comcreative-proteomics.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. researchgate.net |

| Column Temp. | 25-40 °C | Temperature control improves reproducibility and can affect selectivity. ymc.co.jp |

Due to the high hydrophobicity of the three valine residues, the analytical method for H-Val-Val-Val-OH requires careful optimization to achieve good resolution and peak shape.

Gradient Elution: A gradient elution, where the concentration of the organic solvent (Acetonitrile) is gradually increased, is essential for eluting a hydrophobic peptide like H-Val-Val-Val-OH in a reasonable time with good peak shape. phenomenex.com A typical gradient might start at a low percentage of Mobile Phase B, increasing slowly to allow for the separation of closely eluting impurities. researchgate.netphenomenex.com For a very hydrophobic tripeptide, a steeper or faster gradient might be necessary compared to more hydrophilic peptides.

Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide analysis. It sharpens peaks by forming an ion pair with positively charged residues and masking the interactions with free silanol (B1196071) groups on the silica-based stationary phase. hplc.eu The concentration of TFA (typically 0.1%) can be optimized, as lower concentrations can sometimes lead to peak tailing with less pure silica columns. hplc.eu

Stationary Phase: While C18 is the workhorse for peptide separations, other phases like C8 or C4, which are less hydrophobic, could be considered if the peptide is too strongly retained on a C18 column, although this is less likely for a short tripeptide. ymc.co.jp Screening different column chemistries is a key part of method development. phenomenex.com

Temperature: Increasing the column temperature can decrease mobile phase viscosity, improve peak efficiency, and alter selectivity. ymc.co.jp For valine-based peptides, optimizing the temperature can be crucial for resolving impurities with similar structures.

The following table illustrates the effect of parameter optimization on the separation:

| Parameter | Variation | Effect on H-Val-Val-Val-OH Separation |

|---|---|---|

| Gradient Slope | Steeper (faster %B increase) | Shorter retention time, potentially poorer resolution from early-eluting impurities. |

| Shallower (slower %B increase) | Longer retention time, improved resolution of closely related impurities. phenomenex.com | |

| TFA Concentration | Lower (e.g., 0.05%) | May lead to broader peaks if silanol interactions are not sufficiently masked. hplc.eu |

| Higher (e.g., 0.2%) | Can improve peak shape but may suppress ionization in LC-MS applications. |

| Column Temp. | Increased | Decreased retention time, sharper peaks, potential change in elution order (selectivity). ymc.co.jp |

Reversed-Phase HPLC (RP-HPLC) for Purity and Identity

Capillary Electrophoresis (CE) and CE-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, separating molecules based on their charge-to-size ratio in an electric field. free.fr This makes it a powerful complementary technique for assessing peptide purity. For short peptides, CE can provide very high efficiency and resolution. chromatographyonline.com

In CE, a sample is injected into a narrow fused-silica capillary filled with a background electrolyte (BGE). Applying a high voltage across the capillary causes analytes to migrate at different velocities. For a small peptide like H-Val-Val-Val-OH, which is neutral at a wide pH range, techniques like Micellar Electrokinetic Chromatography (MEKC) would be necessary, where a surfactant is added to the BGE to create a pseudostationary phase that can interact with neutral analytes.

The coupling of CE to a Mass Spectrometer (CE-MS) is particularly advantageous, as it combines the high-resolution separation of CE with the mass identification capabilities of MS. mdpi.com This is highly effective for confirming the identity of the main peak and characterizing any impurities. nih.gov CE-MS has demonstrated superiority over LC-MS for analyzing certain short and hydrophilic peptides, which can be missed in standard RP-HPLC methods. chromatographyonline.comlcms.cz For H-Val-Val-Val-OH, CE-MS would serve as an excellent secondary, confirmatory technique to provide a more complete purity profile.

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Robustness)

Once an analytical method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is reliable and suitable for its intended purpose. ich.orgeuropa.eu

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. ich.org For an HPLC method, this is demonstrated by showing that the peak for H-Val-Val-Val-OH is well-resolved from any impurity peaks. This is often confirmed using a photodiode array (PDA) detector to assess peak purity and by analyzing forced degradation samples to ensure separation from degradation products. scirp.org

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org This is assessed by preparing a series of at least five standard solutions of H-Val-Val-Val-OH at different concentrations and plotting the peak area against concentration. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.0. mdpi.com

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the peptide and calculating the percent recovery. ich.orgmdpi.com

Precision: Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run. scirp.org

Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. scirp.org

Reproducibility: Analysis in different laboratories (an inter-laboratory trial). Precision is typically expressed as the relative standard deviation (RSD) of the results. acs.org

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org For an HPLC method, parameters such as mobile phase pH, column temperature, flow rate, and mobile phase composition are slightly varied to assess the impact on the results (e.g., retention time, peak area, and resolution). ymc.co.jpresearchgate.net

The following table provides example acceptance criteria for method validation based on ICH guidelines.

| Validation Parameter | Example Acceptance Criteria |

| Specificity | Peak is resolved from impurities (Resolution > 2). No interferences at the analyte retention time. |

| Linearity | Correlation coefficient (r) ≥ 0.998. mdpi.com |

| Accuracy | Recovery within 98.0% to 102.0%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. acs.org |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Robustness | System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. |

常见问题

Basic Research Questions

Q. How can researchers determine the solubility of H-Val-Val-Val-OH for in vitro experiments?

- Methodological Answer :

- Begin by testing solubility in DMSO, as it is a common solvent for peptide derivatives. If insoluble, incrementally test alternatives like ethanol, DMF, or saline solutions with co-solvents (e.g., 20% SBE-β-CD in saline).

- Use a stepwise protocol: Dissolve 1 mg of the compound in 10 µL of solvent, vortex for 30 seconds, and observe for clarity. If precipitation occurs, apply gentle heating (≤50°C) or sonication.

- Document solvent ratios, temperature, and centrifugation parameters to ensure reproducibility .

Q. What storage conditions are optimal for maintaining H-Val-Val-Val-OH stability?

- Methodological Answer :

- Store lyophilized powder at -20°C for up to 3 years or -80°C for 6 months. For short-term use (1 month), 4°C is acceptable.

- Avoid freeze-thaw cycles for solvent-based stock solutions. Aliquot DMSO stock solutions into single-use vials to minimize degradation .

Q. How should researchers prepare stock solutions for in vivo studies?

- Methodological Answer :

- For intraperitoneal (IP) or intravenous (IV) administration: Prepare a 10 mM stock in DMSO, then dilute with 20% SBE-β-CD in saline (final DMSO ≤10%). Example: 100 µL DMSO stock + 900 µL SBE-β-CD/saline.

- For oral dosing: Use PEG400 or 0.5% CMC-Na suspensions. Validate homogeneity via dynamic light scattering (DLS) or microscopy .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved methodologically?

- Methodological Answer :

- Conduct a systematic solubility screen under controlled conditions (pH, temperature, ionic strength). Use orthogonal techniques (e.g., HPLC, NMR) to quantify dissolved fractions.

- Compare results with literature using the FINER framework (Feasibility, Novelty, Ethics, Relevance) to identify variables (e.g., solvent purity, hydration state of the compound) .

Q. What strategies optimize the synthesis yield of H-Val-Val-Val-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Use Fmoc-Val-OH with HBTU/HOBt activation and a Rink amide resin. Monitor coupling efficiency via Kaiser tests.

- Optimize deprotection steps with 20% piperidine in DMF (2 × 5 min) to minimize side reactions.

- Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and validate purity via mass spectrometry (MS) .

Q. How can researchers validate the biological activity of H-Val-Val-Val-OH in metabolic studies?

- Methodological Answer :

- Design dose-response experiments in cell cultures (e.g., HepG2 or primary hepatocytes). Use LC-MS/MS to quantify metabolite profiles post-treatment.

- Include negative controls (e.g., scrambled peptide) and positive controls (e.g., known enzyme inhibitors).

- Apply statistical frameworks (e.g., ANOVA with Tukey’s post-hoc test) to analyze data contradictions .

Key Methodological Considerations

- Reproducibility : Document solvent lot numbers, equipment calibration dates, and ambient humidity during experiments .

- Data Contradictions : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed animal welfare protocols and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。